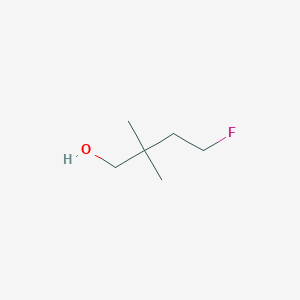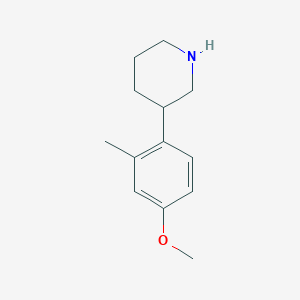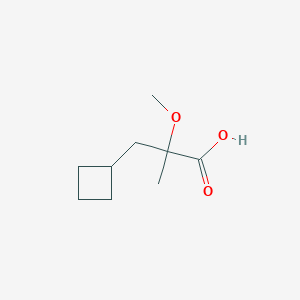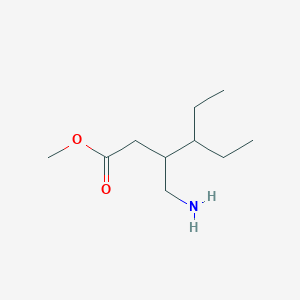
Methyl 3-(aminomethyl)-4-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(aminomethyl)-4-ethylhexanoate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-4-ethylhexanoate typically involves the esterification of 3-(aminomethyl)-4-ethylhexanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that are recoverable and environmentally friendly is also emphasized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Methyl 3-(aminomethyl)-4-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
Methyl 3-(aminomethyl)-4-ethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism by which Methyl 3-(aminomethyl)-4-ethylhexanoate exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
類似化合物との比較
Similar Compounds
Methyl 3-(aminomethyl)-5-methylhexanoate: Similar structure but with a different alkyl chain branching.
Ethyl 3-(aminomethyl)-4-ethylhexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
3-(Aminomethyl)-4-ethylhexanoic acid: The parent acid form of the compound.
Uniqueness
Methyl 3-(aminomethyl)-4-ethylhexanoate is unique due to its specific ester and amine functional groups, which confer distinct reactivity and potential applications. Its branched alkyl chain also influences its physical properties and interactions with other molecules.
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
methyl 3-(aminomethyl)-4-ethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-2)9(7-11)6-10(12)13-3/h8-9H,4-7,11H2,1-3H3 |
InChIキー |
JJZIPBJWZBKBSQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(CC(=O)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



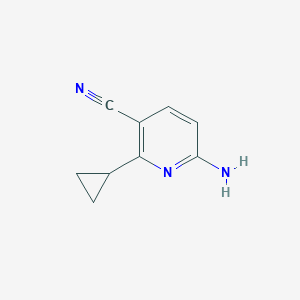
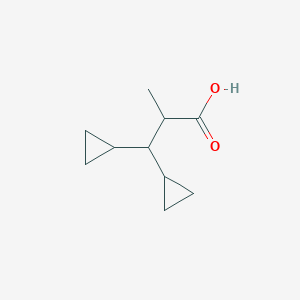
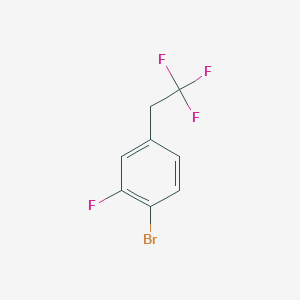
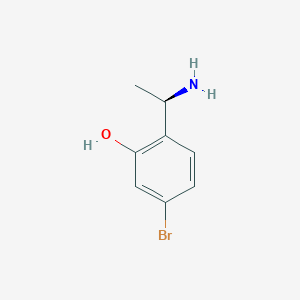
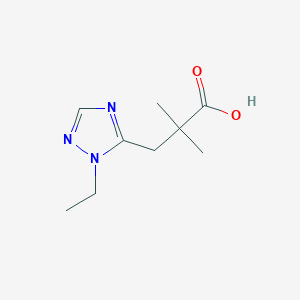
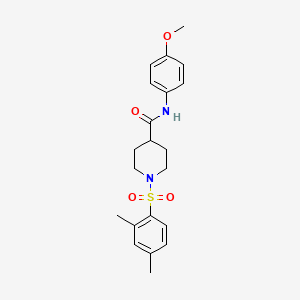
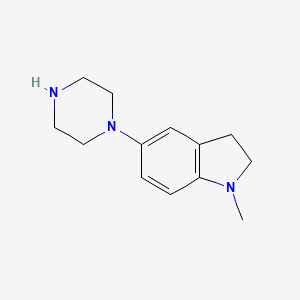

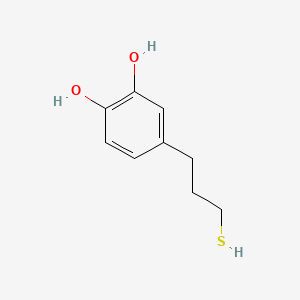
![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)
